![molecular formula C13H17NO5 B162412 [2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate CAS No. 136396-64-0](/img/structure/B162412.png)
[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate is a chemical compound with the molecular formula C14H14O3. It is known for its various applications in scientific research and industry. This compound is often used in the synthesis of other compounds and has shown potential in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 6-methoxynaphthalene-2-carboxylic acid with propanoic acid in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale reactors that allow for precise control of temperature, pressure, and reaction time. The process often involves the use of continuous flow reactors to ensure a consistent and high yield of the product. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-methoxynaphthalene-2-carboxylic acid, while reduction can produce 6-methoxynaphthalene-2-propanol.
Wissenschaftliche Forschungsanwendungen
[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of [2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate can be compared with other similar compounds such as naproxen and ibuprofen. While all these compounds share some structural similarities, this compound is unique in its specific functional groups and the resulting chemical properties. This uniqueness allows this compound to be used in applications where other compounds may not be suitable.
List of Similar Compounds
- Naproxen
- Ibuprofen
- Ketoprofen
This compound’s distinct chemical structure and properties make it a valuable compound in various fields of scientific research and industry
Eigenschaften
CAS-Nummer |
136396-64-0 |
---|---|
Molekularformel |
C13H17NO5 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C13H17NO5/c1-9(19-11(3)16)7-14-6-4-5-12(14)13(17)8-18-10(2)15/h4-6,9H,7-8H2,1-3H3 |
InChI-Schlüssel |
JAKDZKXSEXYEJR-UHFFFAOYSA-N |
SMILES |
CC(CN1C=CC=C1C(=O)COC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(CN1C=CC=C1C(=O)COC(=O)C)OC(=O)C |
Synonyme |
N-(2-acetoxy)propyl-2-(2-acetoxy)acetopyrrole NAPAAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.